molecular formula C21H14BrN5O2 B11269500 6'-amino-5-bromo-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-5-bromo-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11269500
M. Wt: 448.3 g/mol
InChI Key: COSLWLUBCYMNKS-UHFFFAOYSA-N
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Description

6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the indole and pyrazole families, which are known for their significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole and pyrazole derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6’-amino-5-bromo-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and contributes to its diverse range of applications .

Properties

Molecular Formula

C21H14BrN5O2

Molecular Weight

448.3 g/mol

IUPAC Name

6'-amino-5-bromo-3'-methyl-2-oxo-1'-phenylspiro[1H-indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C21H14BrN5O2/c1-11-17-19(27(26-11)13-5-3-2-4-6-13)29-18(24)15(10-23)21(17)14-9-12(22)7-8-16(14)25-20(21)28/h2-9H,24H2,1H3,(H,25,28)

InChI Key

COSLWLUBCYMNKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C3(C4=C(C=CC(=C4)Br)NC3=O)C(=C(O2)N)C#N)C5=CC=CC=C5

Origin of Product

United States

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